molecular formula C16H23NO3S B2398735 N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1396816-03-7

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2398735
CAS No.: 1396816-03-7
M. Wt: 309.42
InChI Key: BMIGOAYXFPHZOD-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a hydroxypropyl chain, and a tetrahydronaphthalene sulfonamide structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the hydroxypropyl chain: This step involves the reaction of the cyclopropyl intermediate with a suitable hydroxypropyl halide under basic conditions.

    Sulfonamide formation: The final step involves the reaction of the hydroxypropyl intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides or ethers.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
  • N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of a cyclopropyl group, hydroxypropyl chain, and tetrahydronaphthalene sulfonamide structure. This unique structure imparts specific chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-16(13-5-6-13)9-10-17-21(19,20)15-8-7-12-3-1-2-4-14(12)11-15/h7-8,11,13,16-18H,1-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIGOAYXFPHZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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